molecular formula C17H17NO2 B1598131 Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate CAS No. 481001-67-6

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

Cat. No. B1598131
M. Wt: 267.32 g/mol
InChI Key: QYJUQBYJMHNIIJ-UHFFFAOYSA-N
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Description

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is a chemical compound with the IUPAC name benzyl 1,2,3,4-tetrahydro-2-quinolinecarboxylate hydrochloride . It is a derivative of 1,2,3,4-tetrahydroquinoline, which is an important structural motif of various natural products and therapeutic lead compounds .


Synthesis Analysis

The synthesis of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate and its derivatives has been a subject of considerable research interest . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .


Molecular Structure Analysis

The molecular structure of Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate is characterized by a tetrahydroquinoline core, which is a saturated four-membered ring containing a nitrogen atom . This core is substituted at the 2-position with a carboxylate group, which is further esterified with a benzyl group .


Chemical Reactions Analysis

The chemical reactions involving Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate are primarily centered around its functionalization . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .

Safety And Hazards

The compound is considered hazardous and may cause serious eye irritation, respiratory irritation, and is harmful if swallowed . It also causes skin irritation .

Future Directions

The future directions for the research on Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate could involve the development of novel THIQ analogs with potent biological activity . Also, various new and environmentally friendly methods for the synthesis of THIQ derivatives are on the rise .

properties

IUPAC Name

benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c19-17(20-12-13-6-2-1-3-7-13)16-11-10-14-8-4-5-9-15(14)18-16/h1-9,16,18H,10-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJUQBYJMHNIIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2NC1C(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30375238
Record name Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate

CAS RN

481001-67-6
Record name Benzyl 1,2,3,4-tetrahydroquinoline-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30375238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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